molecular formula C16H16BrNO4 B2484473 (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate CAS No. 895134-16-4

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate

Cat. No.: B2484473
CAS No.: 895134-16-4
M. Wt: 366.211
InChI Key: BQBUDHZJDUWDAX-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate is a chemical compound that belongs to the family of pyridine derivatives This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a pyridine ring, with an acetate group linked to the methyl position

Scientific Research Applications

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy and methoxy groups. The final step involves the acetylation of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy and benzyloxy groups can participate in oxidation and reduction reactions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid
  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate

Uniqueness

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate is unique due to the specific arrangement of its functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-11(19)21-10-14-16(20-2)15(13(17)8-18-14)22-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBUDHZJDUWDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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